4-Ethyl-4-methylcyclohex-2-enone
Overview
Description
Synthesis Analysis
The synthesis of cyclohex-2-enone derivatives has been explored through various methods. A three-step synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one from (R)-(+)-pulegone was described, achieving a 44% overall yield and requiring only one chromatographic purification, indicating a convenient method for accessing multigram quantities of the compound . Another study demonstrated the synthesis of angular methyl substituted bicyclic enones via a unique regioselective enamine annulation reaction, yielding up to 70% of the products . Additionally, an efficient one-pot procedure was developed to prepare 4-carbethoxy-3-trifluoromethylcyclohex-2-enone in 90% yield, which was also extended to alkylated derivatives . Furthermore, an efficient route to derivatives of (R)-4-hydroxycyclohex-2-enone was developed from a single intermediate, highlighting a key stereoselective intramolecular ene reaction .
Molecular Structure Analysis
The molecular structure of cyclohex-2-enone derivatives has been studied in various contexts. For instance, the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives were investigated to provide diversely functionalized bicyclo[3.2.0]heptanes, which were adapted for intramolecular reactions to yield stereochemically pure products . The photocycloaddition of 5,5-dimethylcyclohex-2-enone to alkylidenemalononitriles was also studied, revealing trends in product distribution and regioisomer formation .
Chemical Reactions Analysis
Cyclohex-2-enone derivatives undergo various chemical reactions. The methylation of the enolate ion of 4,4-dimethylcyclopent-2-enone was shown to occur through the monocyclic valence tautomer, leading to the formation of trimethyl- and tetramethyl-cyclopent-2-enones . Additionally, the base-catalyzed and photochemical dimerizations of these compounds were explored, providing insights into their reactivity . A series of C-2 substituted 3-methylcyclohex-2-enones was prepared using the Hagemann ester route, and these compounds were converted into the corresponding α,β-epoxyketones using alkaline hydrogen peroxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohex-2-enone derivatives are influenced by their molecular structure and the substituents present. For example, the dimer of 4,4-dimethylcyclopent-2-enone formed on treatment with base was identified as endo-5,5,10,10-tetramethyltricyclo[5,2,1,02,6] decane-3,8-dione, and its formation was discussed in terms of its physical properties . The effect of substitution in the α- and β′-position in the cycloalkanone, its ring size, and the structure of the Michael acceptor were illustrated in reactions of enamines with alkyl vinyl ketones .
Scientific Research Applications
Synthesis of Derivatives:
- Bégué, Bonnet-Delpon, and Dogbeavou (1992) developed an efficient one-pot procedure to prepare 4-carbethoxy-3-trifluoromethylcyclohex-2-enone, a derivative of 4-Ethyl-4-methylcyclohex-2-enone, from ethyl trifluoroacetoacetate and methylvinyl ketone in 90% yield (Bégué, Bonnet-Delpon, & Dogbeavou, 1992).
- Mcandrew (1979) explored various routes to synthesize 4-alkyl-3-methylcyclohex-2-enones, another derivative, using Hagemann's ester (Mcandrew, 1979).
Catalytic and Enantioselective Reactions:
- Mediavilla Urbaneja, Alexakis, and Krause (2002) examined the enantioselective 1,4-addition reactions of organozinc reagents to cyclohex-2-enones, showcasing its use in catalytic processes (Mediavilla Urbaneja, Alexakis, & Krause, 2002).
Synthesis of Hydroxycyclohexenones:
- Meister, Nieger, and Bräse (2012) provided a route for synthesizing methyl-substituted hydroxycyclohexenones, important building blocks for natural products, via a palladium(II)-catalyzed 1,4-addition (Meister, Nieger, & Bräse, 2012).
Cyclisation and Ring Contraction:
- Amupitan, Scovell, and Sutherland (1983) explored cyclisation of 3-methylcyclohex-2-enone derivatives to form hydrindanone derivatives (Amupitan, Scovell, & Sutherland, 1983).
- Hogeveen (2010) reported on the ring contraction of cyclohex-2-enone into 3-methylcyclopent-2-enone, involving a protonated keto-carbonium ion (Hogeveen, 2010).
Photochemical Reactions:
- Childs, Hine, and Hung (1979) studied the photoisomerization of protonated cyclohex-2-enones, revealing insights into the behavior of these compounds under light irradiation (Childs, Hine, & Hung, 1979).
Mesomorphic Properties:
- Bezborodov and Lapanik (1992) synthesized mesomorphic derivatives from ethyl esters of cyclohex-2-enone-related acids, examining their phase transition properties (Bezborodov & Lapanik, 1992).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-4-methylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-9(2)6-4-8(10)5-7-9/h4,6H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISVAJSNYSWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339544 | |
Record name | 4-Ethyl-4-methylcyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-methylcyclohex-2-enone | |
CAS RN |
17429-32-2 | |
Record name | 4-Ethyl-4-methylcyclohex-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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